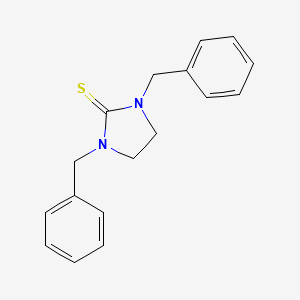

1,3-Dibenzylimidazolidine-2-thione

Descripción

Structure

3D Structure

Propiedades

Número CAS |

67173-98-2 |

|---|---|

Fórmula molecular |

C17H18N2S |

Peso molecular |

282.4 g/mol |

Nombre IUPAC |

1,3-dibenzylimidazolidine-2-thione |

InChI |

InChI=1S/C17H18N2S/c20-17-18(13-15-7-3-1-4-8-15)11-12-19(17)14-16-9-5-2-6-10-16/h1-10H,11-14H2 |

Clave InChI |

LORJYFSOIBSBAA-UHFFFAOYSA-N |

SMILES canónico |

C1CN(C(=S)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origen del producto |

United States |

Synthetic Methodologies for 1,3 Dibenzylimidazolidine 2 Thione

Established Synthetic Routes

The most conventional and widely employed method for the synthesis of 1,3-Dibenzylimidazolidine-2-thione involves the reaction of a disubstituted ethylenediamine (B42938) with a source of the thiocarbonyl group.

Reaction of N,N'-Dibenzylethylenediamine with Carbon Disulfide

The cornerstone of this compound synthesis is the cyclocondensation reaction between N,N'-Dibenzylethylenediamine and carbon disulfide. nih.gov This reaction proceeds in the presence of a base, which facilitates the nucleophilic attack of the amine groups on the carbon of carbon disulfide.

Scheme 1: General reaction for the synthesis of this compound.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that can be optimized to enhance the yield and purity of the final product include the choice of base, solvent, reaction temperature, and reaction time. While a specific set of conditions has been reported, involving KOH in methanol (B129727) with a 50-minute reaction time followed by crystallization, a comprehensive optimization study with comparative data is not extensively documented in the literature for this particular compound. nih.gov

However, studies on the synthesis of related imidazolidine-2-thiones and other heterocyclic thiones provide valuable insights into potential optimization strategies. For instance, the choice of base can significantly influence the reaction rate and yield. Stronger bases may lead to faster reaction times but could also promote side reactions. The solvent system is also critical; it must solubilize the reactants and facilitate the reaction while allowing for easy product isolation.

To illustrate the impact of reaction parameters, a hypothetical optimization table based on common practices in heterocyclic synthesis is presented below. It is important to note that these are representative examples and actual results would require experimental validation.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | KOH (1.1) | Methanol | 25 | 2 | 75 |

| 2 | NaOH (1.1) | Ethanol | 25 | 2 | 72 |

| 3 | Triethylamine (1.5) | Dichloromethane | 25 | 12 | 60 |

| 4 | KOH (1.1) | Methanol | 50 | 0.8 | 85 |

| 5 | NaOH (1.1) | Ethanol | 50 | 0.8 | 82 |

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound.

Emerging Synthetic Strategies and Analogous Approaches

In addition to the classical approach, several modern synthetic methodologies are being explored to improve the synthesis of imidazolidine-2-thiones, offering advantages such as shorter reaction times, higher yields, and more environmentally friendly conditions.

One such emerging strategy is the use of heterogeneous catalysts. For instance, a ZnO/Al2O3 composite has been reported as a reusable catalyst for the synthesis of imidazolidine-2-thione from ethylenediamine and carbon disulfide in an autoclave at 100°C for 2 hours. scialert.net This method avoids the use of stoichiometric amounts of base and allows for easier catalyst separation and recycling.

Microwave-assisted synthesis is another powerful technique that has been applied to the synthesis of various heterocyclic compounds, including those with a thione moiety. organic-chemistry.orgclockss.orgresearchgate.netnih.gov Microwave irradiation can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods. While a specific microwave-assisted synthesis for this compound is not explicitly detailed in the reviewed literature, its application to analogous systems suggests its potential for this synthesis.

Furthermore, one-pot multicomponent reactions are gaining prominence for the synthesis of complex molecules from simple starting materials in a single step. ekb.eg A strategy for the synthesis of functionalized 5-hydroxy-imidazolidine-2-thione derivatives has been developed using an N-heterocyclic carbene (NHC) and a base to promote a domino aza-benzoin/aza-acetalization reaction. rsc.org

Methodological Advancements in Thione Synthesis Applicable to the Imidazolidine (B613845) Scaffold

The broader field of thione synthesis offers several methodological advancements that could be adapted for the preparation of this compound and its analogs.

The reaction of imidazolidine-2-thione itself with carbon disulfide in the presence of a strong base like sodium hydride has been investigated, leading to more complex structures. rsc.org This highlights the reactivity of the thione group and the potential for further functionalization.

Moreover, the synthesis of various heterocyclic thiones, such as thiazolidine-2-thiones, has been achieved through multicomponent reactions. nih.govorganic-chemistry.org These strategies often involve the in-situ generation of reactive intermediates and can provide rapid access to a diverse range of compounds.

The development of catalytic systems for the synthesis of imidazolidin-2-ones, the oxygen analogs of imidazolidine-2-thiones, also provides valuable insights. mdpi.com The methodologies employed, such as metal-catalyzed diaminations, could potentially be adapted for the synthesis of the corresponding thiones by using a sulfur source instead of an oxygen source.

Advanced Structural Elucidation and Conformational Analysis of 1,3 Dibenzylimidazolidine 2 Thione

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on 1,3-Dibenzylimidazolidine-2-thione have yielded high-resolution data regarding its molecular geometry, ring conformation, and the non-covalent interactions that govern its crystal packing.

Determination of Solid-State Molecular Geometry

X-ray analysis of a suitable single crystal of this compound revealed its detailed solid-state structure. The compound crystallizes in a monoclinic system with the space group P2₁/c. nih.gov The fundamental crystallographic parameters determined at a temperature of 120 K are summarized in the table below.

| Crystal Parameter | Value |

| Chemical Formula | C₁₇H₁₈N₂S |

| Formula Weight (Mr) | 282.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.8492 (8) |

| b (Å) | 10.2284 (5) |

| c (Å) | 10.1314 (6) |

| β (°) | 107.131 (6) |

| Volume (V) (ų) | 1470.53 (14) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (Dx) (Mg m⁻³) | 1.276 |

| Data sourced from Mietlarek-Kropidłowska et al. (2012). nih.gov |

These parameters define the unit cell, which is the basic repeating structural unit of the crystal lattice, and confirm the presence of four molecules of the compound within that unit cell. nih.gov

Analysis of Imidazolidine (B613845) Ring Conformation (e.g., Twisted Conformation)

The central five-membered imidazolidine ring is not planar. Analysis of the crystallographic data shows that the ring adopts a twisted conformation, which can also be described as a half-chair (T). nih.govnih.govdoaj.org This non-planar arrangement is a consequence of minimizing steric strain within the saturated ring system.

The specific nature of this puckering can be quantitatively described by the Cremer and Pople parameters. nih.gov The puckering amplitude (Q₂), which measures the degree of non-planarity, is 0.1565 (16) Å. The phase angle (φ₂), which describes the type of puckering, is 301.2 (6)°, confirming the twisted (T) conformation. nih.gov

Characterization of Intermolecular Interactions in the Crystal Lattice (e.g., Slipped π–π Stacking Interactions)

In the crystal lattice, the molecules of this compound are not held together by strong covalent bonds but by weaker intermolecular forces. The dominant interaction observed in the crystal packing is a slipped π–π stacking interaction between the benzyl (B1604629) groups of adjacent molecules. nih.govnih.govdoaj.org

Solution-State Structural Characterization

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques are employed to understand its structure and behavior in solution.

Advanced Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While comprehensive 1D and 2D NMR data for this compound itself are not detailed in the available literature, studies on closely related N-substituted 1,3-imidazolidine-2-thiones demonstrate the utility of this technique. researchgate.netresearchgate.net

Solid-state ¹³C NMR spectroscopy, for instance, is used to analyze the principal components of chemical shift tensors for the thione carbon, providing a wealth of structural information. researchgate.net Such studies are crucial for investigating the potential for thione-thiol tautomerism, where the double bond shifts from the sulfur (thione form) to a nitrogen with a proton on the sulfur (thiol form). researchgate.netresearchgate.net In solution, ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

Illustrative Data for Related Thiones:

| Technique | Information Obtained |

|---|---|

| ¹H NMR | Chemical shifts and coupling constants for protons on the imidazolidine and benzyl groups. |

| ¹³C NMR | Chemical shifts for all carbon atoms, notably the C=S carbon (thione). |

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

For molecules containing the imidazolidine-2-thione core, these techniques are essential for identifying key functional groups. The C=S (thione) stretching vibration is a particularly important diagnostic peak. Studies on related heterocyclic compounds show that FT-IR and FT-Raman spectra are often interpreted with the aid of Density Functional Theory (DFT) calculations, which can predict vibrational frequencies and help in making definitive assignments for the observed spectral bands. nih.govresearchgate.net For example, in similar structures, intermolecular interactions like hydrogen bonding can cause a noticeable shift in the stretching frequencies of involved groups. nih.gov

Characteristic Vibrational Modes for Related Structures:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| C=S Stretch | ~1050 - 1250 | FT-IR, Raman |

| C-N Stretch | ~1250 - 1350 | FT-IR, Raman |

| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound is characterized by transitions involving the thiourea (B124793) chromophore embedded within the five-membered ring and the electronic systems of the benzyl substituents. The primary electronic transitions associated with the core imidazolidine-2-thione structure are the n → π* and π → π* transitions of the thiocarbonyl (C=S) group.

The n → π* transition, which involves the excitation of a non-bonding electron from the sulfur atom to an antibonding π* orbital of the C=S bond, is typically weak and appears at longer wavelengths. The π → π* transition is generally more intense and occurs at shorter wavelengths.

While specific experimental UV-Vis absorption data for this compound is not extensively documented in the surveyed literature, analysis of related compounds provides insight into its expected spectral characteristics. For instance, the parent compound, 2-Imidazolidinethione (Ethylenethiourea), exhibits a prominent absorption maximum in the UV region. The introduction of substituents on the nitrogen atoms significantly influences the electronic environment of the chromophore and thus the absorption spectrum.

The presence of the two benzyl groups in this compound is expected to introduce additional absorption bands corresponding to the π → π* transitions within the benzene (B151609) rings. These typically appear as a series of bands, with a strong absorption around 200-220 nm and a weaker, fine-structured band in the 240-270 nm region. These transitions may overlap with the absorptions of the thiourea moiety. Furthermore, electronic interactions between the benzyl groups and the imidazolidine-2-thione core could lead to shifts in the absorption maxima compared to the unsubstituted parent compound.

A study of various D-π-A type imidazole (B134444) derivatives has shown that low energy absorption bands appear around 380 nm. nih.gov For comparison, the UV-Vis absorption data for related thione compounds are presented in the table below.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, dm³ mol⁻¹ cm⁻¹) | Reference |

| Imidazole-2-thione | DMF | ~290, ~380 | > 10,000 | nih.gov |

| 4-Methyl-imidazole | Methanol (B129727)/Water | 217 | Not Specified | mdpi.com |

| 2-Imidazolidinethione | Ethanol | 236 | Not Specified | NIST WebBook nist.gov |

| 2(1H)-Pyridinethione | Not Specified | ~285, ~365 | Log ε ~3.8, ~3.9 | NIST WebBook nist.gov |

This table is interactive. Users can sort and filter the data as needed.

Comparative Structural Analysis with Related Imidazolidine and Imidazole Derivatives

The conformation and structural parameters of this compound are best understood through comparison with structurally related heterocyclic systems. X-ray crystallographic studies provide definitive data for such comparisons.

The key structural feature of this compound is the conformation of its five-membered imidazolidine ring. Crystal structure analysis reveals that this ring is not planar but adopts a twisted or half-chair (T) conformation. nih.gov This puckering is a common feature in saturated five-membered rings, relieving torsional strain. The degree of puckering can be quantified by parameters such as the puckering amplitude (Q₂) and a phase angle (φ₂), which for this compound are 0.1565(16) Å and 301.2(6)° respectively, confirming a significant deviation from planarity. nih.gov

A valuable comparison can be made with 1,3-dibenzoylimidazolidine-2-thione (B1248489) . In this molecule, the electron-withdrawing benzoyl groups replace the benzyl groups. Structural analysis of this compound shows that its imidazolidine ring is essentially planar . researchgate.net This flattening of the ring is attributed to the electronic effects of the adjacent carbonyl groups, which favor a more planar arrangement to maximize conjugation. The C=S bond length in 1,3-dibenzoylimidazolidine-2-thione is reported as 1.6509 (14) Å. researchgate.net

Another important comparison is with the unsaturated analogue, 1,3-dibenzyl-1H-imidazole-2(3H)-thione . This molecule differs by the presence of a double bond in the five-membered ring, rendering it an aromatic imidazole system. nih.gov Consequently, the imidazole ring is planar. While detailed atomic coordinates for a direct comparison of bond lengths and angles were not available, the unit cell volume (1470.53 ų) and the number of molecules per unit cell (Z=4) are very similar to those of this compound, despite the difference in the saturation of the five-membered ring. nih.gov

The conformation is also influenced by the nature of the substituents at the nitrogen atoms. For example, in 1,3-Bis(1-phenylethyl)imidazolidine-2-thione , the imidazolidine ring adopts a flattened twist conformation. This highlights how even subtle changes in the substituent, in this case the point of attachment to the phenyl ring, can influence the precise ring geometry.

The following table summarizes the key structural features of this compound and related derivatives.

| Compound | Ring System | Ring Conformation | Key Structural Features | Reference |

| This compound | Imidazolidine (saturated) | Twisted (Half-Chair) | Puckering amplitude Q₂ = 0.1565 Å | nih.gov |

| 1,3-Dibenzoylimidazolidine-2-thione | Imidazolidine (saturated) | Essentially Planar | C=S bond length = 1.6509 Å | researchgate.net |

| 1,3-Dibenzyl-1H-imidazole-2(3H)-thione | Imidazole (unsaturated) | Planar (Aromatic) | Different electronic structure (aliphatic vs. aromatic ring) | nih.gov |

| 1,3-Diphenyl-1,3-dihydro-2H-imidazole-2-thione | Imidazole (unsaturated) | Planar (Aromatic) | Phenyl rings inclined at 71.9° to each other | researchgate.net |

This table is interactive and allows for comparative analysis of the structural data.

Computational Chemistry and Theoretical Investigations of 1,3 Dibenzylimidazolidine 2 Thione

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is extensively used to investigate the properties of organic molecules like 1,3-Dibenzylimidazolidine-2-thione.

The first step in a computational analysis is typically to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this involves not only the puckering of the central five-membered ring but also the orientation of the two flexible benzyl (B1604629) groups.

Experimental crystallographic studies have shown that in the solid state, the imidazolidine (B613845) ring of the title compound adopts a twisted, or half-chair, conformation. nih.govnih.gov This non-planar structure is a result of minimizing steric strain and optimizing electronic interactions within the ring. Computational DFT calculations can replicate this geometry in a simulated gas phase or in solution, allowing for a direct comparison between theoretical models and experimental reality. The degree of puckering can be quantified by specific parameters. nih.gov

The presence of two rotatable benzyl groups creates a complex conformational landscape with multiple possible low-energy structures (conformers). DFT calculations can systematically map this landscape by rotating the bonds and calculating the energy of each resulting conformer. This process identifies the global minimum energy structure as well as other accessible conformers, providing a comprehensive picture of the molecule's structural flexibility. In the crystal, molecules are further linked by slipped π–π interactions between the benzene (B151609) rings of adjacent molecules. nih.govnih.gov

| Parameter | Value | Description |

|---|---|---|

| Puckering Amplitude (Q₂) | 0.1565 (16) Å | Specifies the degree of deviation from planarity. A value significantly greater than zero confirms a non-planar ring. |

| Phase Angle (φ₂) | 301.2 (6)° | Indicates the specific type of puckering, in this case pointing to a twisted (T) or half-chair conformation. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). DFT is an excellent method for calculating the energies and visualizing the spatial distribution of these orbitals. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atom of the thione group and may also have contributions from the π-systems of the benzene rings. The HOMO energy is related to the molecule's ability to donate electrons. The LUMO, conversely, represents the lowest energy site for accepting electrons and is likely distributed across the C=S bond and the heterocyclic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. nih.gov

| Property | Significance |

|---|---|

| HOMO Energy | Indicates the ionization potential and electron-donating capability. Higher energy means it is a better electron donor. |

| LUMO Energy | Indicates the electron affinity and electron-accepting capability. Lower energy means it is a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computed structure. nih.gov

NMR Chemical Shifts: Using methods like the Gauge-Invariant Atomic Orbital (GIAO), DFT can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov For this compound, this would involve calculating the magnetic shielding of each nucleus and comparing the resulting shifts for the methylene (B1212753) protons, the aromatic protons, and the unique carbons of the imidazolidine ring, including the characteristic downfield signal of the C=S carbon. A strong correlation between calculated and experimental spectra confirms that the computed geometry is representative of the molecule in solution.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies correspond to the peaks observed in an Infrared (IR) spectrum. These calculations help in the assignment of complex experimental spectra. For the target molecule, this would allow for the definitive assignment of the C=S stretching frequency, C-N stretching modes, and vibrations associated with the benzyl groups.

The thione (C=S) group is the most reactive site in the this compound molecule. DFT can be employed to explore the mechanisms of reactions involving this functional group. This involves mapping the potential energy surface of a reaction, locating transition state structures, and calculating activation energies.

Potential transformations that can be studied include:

Thione-Thiol Tautomerism: DFT can determine the relative energies of the thione and its corresponding thiol tautomer, providing insight into which form is more stable. For many related systems, the thione form is heavily favored. nih.gov

Nucleophilic Attack: The sulfur atom of the thione is nucleophilic. DFT can model its reaction with various electrophiles, such as alkyl halides, to elucidate the mechanism of S-alkylation.

Cycloaddition Reactions: The C=S double bond can participate in cycloaddition reactions. Computational studies can predict the feasibility and stereochemical outcome of such reactions by calculating the activation barriers for different pathways. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. arxiv.orgnih.gov An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and calculating the forces between all atoms to simulate their motion according to the laws of classical mechanics. arxiv.org

Such simulations can reveal:

Conformational Dynamics: How the imidazolidine ring puckers and flexes over time and the timescale of the rotation of the benzyl groups.

Solvation Structure: How solvent molecules arrange themselves around the solute. This can be analyzed using radial distribution functions (g(r)), which show the probability of finding a solvent atom at a certain distance from an atom in the solute, such as the thione's sulfur atom.

Transport Properties: In simulations of the liquid state, properties like self-diffusion coefficients can be calculated, providing insight into how the molecule moves within a medium. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Imidazolidine-2-thiones

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build a mathematical relationship between the chemical structure of a series of compounds and a specific physical, chemical, or biological property. nih.gov

For the imidazolidine-2-thione family, a QSPR study would not focus on the single 1,3-dibenzyl derivative but on a library of related compounds with varying substituents. The process involves:

Defining a set of diverse imidazolidine-2-thione derivatives.

Measuring an experimental property of interest (e.g., solubility, melting point, or binding affinity to a biological target).

Calculating a wide range of numerical "descriptors" for each molecule that encode its structural, electronic, and physicochemical features (e.g., molecular weight, lipophilicity, surface area, dipole moment).

Using statistical methods, such as multiple linear regression, to create a model that predicts the experimental property using a small number of the most relevant descriptors.

Coordination Chemistry of 1,3 Dibenzylimidazolidine 2 Thione As a Ligand

Ligand Design Principles and Coordination Modes of the Thione Sulfur

The design of 1,3-Dibenzylimidazolidine-2-thione as a ligand is centered around its core imidazolidine-2-thione structure. The key donor atom is the exocyclic sulfur of the thione group (C=S). This soft donor is expected to coordinate readily to soft transition metal centers. The two benzyl (B1604629) groups attached to the nitrogen atoms are significant design features. They provide steric bulk, which can influence the coordination geometry around a metal center, potentially creating a specific chiral pocket. This steric hindrance can also affect the number of ligands that can coordinate to a metal.

The coordination of the thione sulfur atom to a metal would lead to a lengthening of the C=S bond and a shift in its characteristic infrared (IR) stretching frequency. While this compound is primarily expected to act as a monodentate ligand through its sulfur atom, the possibility of other coordination modes, though not documented, could be considered in ligand design. For instance, related N-heterocyclic thione ligands without N-substituents have been shown to deprotonate and coordinate in a bridging fashion through both nitrogen and sulfur atoms. However, the presence of the benzyl groups in this compound makes such N,S-bridging less likely.

Synthesis and Characterization of Metal Complexes Incorporating this compound

Despite the potential of this compound as a ligand, a thorough search of scientific databases indicates a lack of published research on the synthesis and characterization of its metal complexes. The synthesis of the free ligand itself is achieved through the reaction of N,N'-dibenzylethylenediamine with carbon disulfide in the presence of a base like potassium hydroxide (B78521) in methanol (B129727). nih.gov

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., IR, NMR)

There is no available literature detailing the spectroscopic analysis of metal complexes of this compound. Hypothetically, upon coordination to a metal center, the IR spectrum would show a shift of the ν(C=S) band to a lower wavenumber, providing evidence of the metal-sulfur bond formation. In ¹H and ¹³C NMR spectroscopy, changes in the chemical shifts of the protons and carbons of the benzyl and imidazolidine (B613845) rings would be expected, particularly for the atoms closest to the sulfur donor.

X-ray Crystallographic Studies of Coordination Complexes

Currently, no X-ray crystallographic data for any metal complex of this compound have been reported. Such studies would be crucial to definitively determine the coordination mode of the ligand, the geometry of the resulting complex, and the precise bond lengths and angles of the metal-ligand interaction. The crystal structure of the free ligand, C₁₇H₁₈N₂S, has been determined, revealing a twisted conformation for the imidazolidine ring. nih.govnih.gov In the solid state, the molecules are linked by slipped π–π interactions between the benzene (B151609) rings of adjacent molecules. nih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value nih.govnih.gov |

|---|---|

| Chemical Formula | C₁₇H₁₈N₂S |

| Molecular Weight | 282.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.8492 (8) |

| b (Å) | 10.2284 (5) |

| c (Å) | 10.1314 (6) |

| β (°) | 107.131 (6) |

| Volume (ų) | 1470.53 (14) |

Investigation of Catalytic Activity of this compound Metal Complexes

The investigation into the catalytic activity of metal complexes is a primary driver for the development of new ligands. However, the absence of synthesized and characterized metal complexes of this compound means that their catalytic potential has not been experimentally explored.

Asymmetric Catalysis Applications

While it has been noted that 2-imidazolidinethiones, in general, are used as chiral auxiliaries and ligands for asymmetric catalysis, there are no specific examples or studies involving this compound or its metal complexes in this context. nih.gov The presence of the benzyl groups could, in principle, create a chiral environment around a metal center, making it a candidate for applications in asymmetric synthesis, but this remains a hypothetical proposition without experimental validation.

Catalytic Transformations in Organic Synthesis

There is currently no published research on the use of this compound metal complexes in any catalytic transformations in organic synthesis. The potential for such complexes to catalyze reactions like cross-coupling, hydrogenation, or oxidation is unknown.

Supramolecular Chemistry and Self Assembly of 1,3 Dibenzylimidazolidine 2 Thione

Exploration of Non-Covalent Interactions for Supramolecular Assembly

The self-assembly of 1,3-Dibenzylimidazolidine-2-thione into ordered structures is primarily governed by a variety of non-covalent interactions. These forces, while weaker than covalent bonds, are highly directional and play a crucial role in the final supramolecular arrangement.

Role of π–π Stacking Interactions in Crystal Packing

The crystal structure of this compound is significantly influenced by π–π stacking interactions. nih.gov In the solid state, the molecules are linked through slipped π–π interactions between the benzene (B151609) rings of adjacent molecules. nih.gov This type of interaction involves the attractive, noncovalent force between aromatic rings.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₂S |

| Molar Mass | 282.39 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.8492 (8) |

| b (Å) | 10.2284 (5) |

| c (Å) | 10.1314 (6) |

| β (°) | 107.131 (6) |

| Volume (ų) | 1470.53 (14) |

| Z | 4 |

Data sourced from Mietlarek-Kropidłowska et al. (2012). nih.gov

Design and Construction of Supramolecular Architectures

The design and construction of supramolecular architectures involve the use of molecular building blocks that can self-assemble into larger, functional structures. While 2-imidazolidinethione derivatives are recognized for their use as chiral auxiliaries and ligands in asymmetric catalysis, the specific use of this compound as a primary building block in the design and construction of complex supramolecular architectures has not been extensively reported in the scientific literature. nih.gov The principles of supramolecular design often rely on predictable and directional interactions, such as the π–π stacking observed in this molecule, which could theoretically be exploited for the rational design of more complex systems.

Reactivity and Mechanistic Studies of 1,3 Dibenzylimidazolidine 2 Thione

Transformations at the Thione Group

The thione group is the most reactive site in the molecule. Its reactivity is analogous to that of a carbonyl group but with distinct characteristics owing to the larger size and greater polarizability of the sulfur atom. The sulfur atom acts as a potent nucleophile, while the carbon atom is electrophilic.

Desulfurization is a key transformation of thioureas, replacing the carbon-sulfur double bond with other functionalities. While specific studies on 1,3-dibenzylimidazolidine-2-thione are not extensively detailed, the reactivity can be inferred from related N,N'-dialkylthioureas. These compounds are known to undergo desulfurization to produce the corresponding formamidines. rsc.org A common reagent for this purpose is nickel boride, prepared in situ from sodium borohydride (B1222165) and a nickel(II) salt. rsc.org This reagent facilitates reductive desulfurization under mild, ambient temperature conditions in a solvent like dry methanol (B129727). rsc.org

The general mechanism for desulfurization of thioureas often involves the adsorption of the sulfur atom onto the surface of the metal reagent, followed by cleavage of the C-S bond and subsequent reaction, which in the case of N,N'-dialkylthioureas, leads to the formation of a stable formamidinium species that can be isolated as a salt or a neutral formamidine. Another approach to desulfurization involves the thermal decomposition of thiourea (B124793), which can lead to the formation of elemental sulfur and other products through a series of complex reactions. researchgate.net

Table 1: Representative Desulfurization Reactions of Thiourea Analogs

| Substrate Class | Reagent | Product Class | Reference |

|---|---|---|---|

| N,N'-Dialkylthioureas | Nickel Boride | Formamidines | rsc.org |

| N,N'-Diarylthioureas | Nickel Boride | Anilines and N-methylanilines | rsc.org |

| Benzimidazoline-2-thiones | Nickel Boride | Benzimidazoles | rsc.org |

The thione group's sulfur atom possesses lone pairs of electrons, making it a strong nucleophilic center. This facilitates electrophilic additions at the sulfur atom, most notably S-alkylation. The reaction of thioureas with alkyl halides is a well-established method for preparing S-alkyl-isothiouronium salts. scialert.net This reaction proceeds via a nucleophilic attack of the thione sulfur on the electrophilic carbon of the alkyl halide in what is typically an SN2 mechanism. sigmaaldrich.comnih.gov The resulting isothiouronium salt is a stable intermediate that can be isolated or used for further synthesis. scialert.netsigmaaldrich.com For this compound, reaction with an electrophile like methyl iodide would yield the corresponding S-methyl-1,3-dibenzylisothiouronium iodide.

Conversely, the carbon atom of the thione group is electrophilic and can be attacked by nucleophiles. However, direct nucleophilic addition to the C=S double bond is less common than reactions at the sulfur atom unless activated. Acylation reactions on the parent imidazolidine-2-thione scaffold have been studied, where the reaction with acyl chlorides can lead to mono- or di-acylated products at the nitrogen atoms. nih.govtaylorandfrancis.com The formation of these products is influenced by the electronic and steric properties of the acylating agent and can proceed through the formation of reactive Vilsmeier-type intermediates. nih.govtaylorandfrancis.com

Table 2: Electrophilic Addition at the Sulfur of Thiourea Analogs

| Thiourea Type | Electrophile | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Thiourea | Alkyl Halide (R-X) | Base-promoted | S-Alkylisothiouronium Salt | scialert.netsigmaaldrich.com |

| Arylthioureas | Tetraalkylammonium Salts | Base, 110°C | S-Alkyl-isothiourea | nih.gov |

| Ethylenethiourea | Alcohols (ROH) | Aqueous Acid (e.g., HI) | S-Alkyl-isothiourea Salt | rsc.org |

Functionalization and Derivatization of the Imidazolidine (B613845) Ring

Functionalization of the saturated imidazolidine ring itself, specifically at the C4 and C5 methylene (B1212753) positions, is less common than transformations at the thione group. However, synthetic strategies have been developed for related systems. A notable example is the synthesis of 5-hydroxy-imidazolidine-2-thione derivatives through a domino reaction involving N-heterocyclic carbene (NHC) catalysis. researchgate.net This demonstrates that the C5 position can be directly functionalized to introduce valuable hydroxyl groups.

Another potential route for derivatization involves the deprotonation of the C-H bonds at the C4 or C5 positions using a strong base, such as n-butyllithium, to create a carbanion. sigmaaldrich.comnih.gov This nucleophilic species could then react with various electrophiles to introduce new substituents. In the case of this compound, the absence of acidic N-H protons (which would be deprotonated first in an unsubstituted ring) makes the methylene protons the most likely sites for deprotonation by a strong base, opening a pathway for C-C or C-heteroatom bond formation at the ring backbone.

Reactions Involving the Benzyl (B1604629) Substituents

The N-benzyl groups are relatively stable but can be cleaved under specific conditions, a reaction known as N-debenzylation. This transformation is valuable for revealing the N-H functionalities of the imidazolidine ring, allowing for further derivatization at the nitrogen atoms.

Several methods are available for N-debenzylation:

Catalytic Hydrogenolysis: This is a classic method for cleaving benzyl groups. The reaction is typically carried out using hydrogen gas and a metal catalyst, such as Palladium on carbon (Pd/C) or Raney-Nickel. wikipedia.org This method, however, may be incompatible with substrates containing other reducible functional groups.

Oxidative Cleavage: A procedure using potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) with a stream of oxygen gas has been shown to be effective for the N-debenzylation of various nitrogen heterocycles. This base-promoted process offers a complementary approach to acidic or reductive methods.

Enzymatic Deprotection: Biocatalytic methods, such as using a laccase enzyme in combination with a mediator like TEMPO, have been developed for the selective deprotection of N-benzyl groups under mild conditions. nih.gov

In-Depth Mechanistic Investigations of this compound Reactions

The reactivity of this compound is underpinned by its electronic structure and conformation. X-ray crystallography studies have revealed that the imidazolidine ring in this molecule adopts a twisted, or half-chair, conformation. This non-planar structure influences the accessibility of different sites for reaction and the stereochemical outcome of transformations.

Mechanistic studies on the key reactions of thioureas provide a framework for understanding the behavior of this specific compound:

S-Alkylation: As mentioned, the reaction of the thione sulfur with alkyl halides is a classic SN2 reaction. sigmaaldrich.comnih.gov The nucleophilic sulfur attacks the electrophilic carbon of the alkyl halide, leading to the formation of a tetracoordinate transition state and inversion of configuration at the carbon, culminating in the S-alkylated isothiouronium salt.

N-Acylation: The mechanism of acylation of the parent imidazolidine-2-thione has been investigated computationally. It is proposed to proceed not by direct reaction with the acyl chloride, but via an attack on a more electrophilic "weak Vilsmeier reagent" formed in situ from the acyl chloride and the dimethylacetamide (DMA) solvent. nih.govtaylorandfrancis.com The nucleophilic nitrogen of the thiourea attacks the ester carbonyl of this intermediate. nih.gov

N-Debenzylation: The base-promoted debenzylation with KOtBu/DMSO and O2 is believed to proceed through the formation of a benzylic anion at the carbon adjacent to the nitrogen. This anion then reacts with oxygen to form a peroxy anion intermediate, which subsequently breaks down to yield the deprotected heterocycle and benzaldehyde.

These mechanistic insights, combined with the structural data, provide a robust platform for predicting and controlling the chemical transformations of this compound.

The 2 Imidazolidinethione Scaffold in Contemporary Chemical Design

Application as a Chiral Auxiliary in Organic Synthesis

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis, where a chiral molecule is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov While the broader class of 2-imidazolidinethiones has been recognized for their potential as chiral auxiliaries, specific and detailed applications of 1,3-dibenzylimidazolidine-2-thione in this context are not extensively documented in peer-reviewed literature. nih.govscialert.net However, the principles of their function can be understood by examining closely related sulfur-containing chiral auxiliaries, such as N-acylthiazolidinethiones.

The effectiveness of these auxiliaries lies in their ability to control the conformation of the attached acyl group, thereby shielding one face of the enolate and directing incoming electrophiles to the opposite face. For instance, in asymmetric aldol (B89426) reactions, the N-acyl derivative of a chiral thiazolidinethione can be selectively enolized. The subsequent reaction with an aldehyde proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. nih.gov

A hypothetical application of a chiral derivative of this compound as a chiral auxiliary in an asymmetric aldol reaction is depicted below. The benzyl (B1604629) groups on the nitrogen atoms would create a specific chiral environment, influencing the approach of the electrophile.

Hypothetical Asymmetric Aldol Reaction using a Chiral Imidazolidine-2-thione Auxiliary

| Reactant 1 (Acyl Imidazolidinethione) | Reactant 2 (Aldehyde) | Product (Diastereoselective Aldol Adduct) |

| N-Propionyl-(4S,5S)-diphenyl-1,3-dibenzylimidazolidine-2-thione | Benzaldehyde | (R)-3-Hydroxy-2-methyl-3-phenyl-1-((4S,5S)-diphenyl-1,3-dibenzylimidazolidin-2-ylidene)propan-1-one |

In such a reaction, the stereochemical outcome would be dictated by the inherent chirality of the imidazolidine-2-thione ring, which is derived from a chiral diamine precursor. The bulky benzyl groups would further enhance the facial bias, leading to a high degree of stereocontrol. After the reaction, the chiral auxiliary can be cleaved from the product, typically through hydrolysis or reduction, and potentially recovered for reuse.

Design of Ligands for Asymmetric Catalysis

The nitrogen and sulfur atoms within the this compound scaffold provide excellent coordination sites for metal catalysts. By designing chiral versions of these molecules, it is possible to create ligands that, when complexed with a metal center, can catalyze a wide range of asymmetric transformations with high enantioselectivity. nih.govscialert.net

The design of such ligands often involves the synthesis of imidazolidine-2-thiones from chiral 1,2-diamines. The resulting C2-symmetric scaffold can then coordinate to a metal, creating a chiral environment around the active site. This approach has been successfully applied in various catalytic reactions, including additions of organozinc reagents to aldehydes. For example, chiral 1,3-oxazolidines, which are structurally related to imidazolidine-2-thiones, have been effectively used as ligands for the enantioselective addition of diethylzinc (B1219324) to aryl aldehydes. researchgate.net

While specific examples detailing the use of this compound-based ligands in asymmetric catalysis are limited, the potential is evident. A hypothetical example would involve the synthesis of a chiral this compound ligand and its application in a catalytic asymmetric reaction.

Hypothetical Catalytic Enantioselective Addition using a Chiral Imidazolidine-2-thione Ligand

| Catalyst | Reactants | Product (Enantiomeric Excess) |

| [Rh(cod)Cl]₂ / (4S,5S)-1,3-Dibenzyl-4,5-diphenylimidazolidine-2-thione | Phenylboronic acid, N-tosyl-α,β-unsaturated imine | Chiral β-amino acid derivative (>90% ee) |

In this hypothetical scenario, the chiral ligand would coordinate to the rhodium center, and the steric and electronic properties of the benzyl and phenyl substituents would dictate the facial selectivity of the addition of the phenylboronic acid to the imine, resulting in a highly enantioenriched product.

Strategies for Scaffold-Hopping and Fragment-Linking Utilizing the Imidazolidine-2-thione Core

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core molecular framework of a known active compound with a structurally different scaffold while retaining similar biological activity. nih.govcambridgemedchemconsulting.comnih.govdrughunter.com This approach is used to explore new chemical space, improve pharmacokinetic properties, and circumvent existing patents. The imidazolidine-2-thione core can serve as a versatile template for such strategies due to its ability to mimic the spatial arrangement of functional groups in other cyclic and acyclic systems.

One key concept in scaffold hopping is bioisosterism, where one functional group is replaced by another with similar physicochemical properties. The cyclic thiourea (B124793) moiety within the imidazolidine-2-thione can be considered a bioisostere of other cyclic structures or even linear functionalities like amides. nih.gov

For instance, the imidazolidine-2-thione scaffold could be used to replace a di-substituted aromatic ring in a known inhibitor of a biological target. The nitrogen and sulfur atoms can act as hydrogen bond donors and acceptors, mimicking the interactions of the original scaffold with the protein. The benzyl groups in this compound can occupy hydrophobic pockets in the binding site.

Fragment-linking is another strategy where small molecular fragments that bind to adjacent sites on a biological target are connected to create a more potent ligand. The imidazolidine-2-thione core can serve as a linker, connecting two pharmacophoric fragments in a defined spatial orientation. The stereochemistry of the imidazolidine (B613845) ring can be controlled to achieve the optimal geometry for binding.

Example of Imidazolidine-2-thione as a Scaffold Hop

| Original Scaffold | Hopped Scaffold (Imidazolidine-2-thione based) | Rationale |

| 1,4-Disubstituted Phenyl Ring | This compound | The benzyl groups mimic the substituents on the phenyl ring, and the heterocyclic core provides a rigid linker with potential for improved solubility and metabolic stability. |

Synthesis and Exploration of Novel Derivatives of this compound for Specific Chemical Functions

The synthesis of this compound is typically achieved through the reaction of N,N'-dibenzylethylenediamine with carbon disulfide in the presence of a base. nih.gov This straightforward synthesis allows for the preparation of a variety of derivatives by modifying the starting diamine or by subsequent functionalization of the imidazolidine-2-thione core.

Researchers have explored the synthesis of functionalized imidazolidine-2-thiones through various synthetic routes. For example, domino reactions involving N-heterocyclic carbenes (NHCs) and aza-acetalization have been employed to create 5-hydroxy-imidazolidine-2-thione derivatives. rsc.org Such functional groups open up avenues for further chemical modifications and the introduction of diverse functionalities.

The exploration of novel derivatives of this compound can lead to compounds with specific chemical functions. For instance, the introduction of polymerizable groups could allow for the incorporation of this scaffold into photoresponsive or mechanoresponsive materials. beilstein-journals.org The synthesis of derivatives with chelating moieties could lead to new metal sensors or catalysts.

Examples of Synthesized Imidazolidine-2-thione Derivatives

| Derivative | Synthetic Strategy | Potential Function |

| 5-Hydroxy-1,3-dibenzylimidazolidine-2-thione | NHC/base-promoted aza-benzoin/aza-acetalization | Precursor for further functionalization, chiral building block |

| 1,3-Dibenzyl-4-vinylimidazolidine-2-thione | Modification of a functionalized diamine precursor | Monomer for polymerization, platform for click chemistry |

| 1-(4-Carboxyphenyl)methyl-3-benzylimidazolidine-2-thione | Synthesis from a diamine with a protected carboxylic acid group | Building block for peptides, attachment to solid supports |

The continued exploration of the synthesis and functionalization of this compound and its analogs holds promise for the discovery of new molecules with unique properties and applications in various fields of chemistry.

Future Perspectives and Research Horizons for 1,3 Dibenzylimidazolidine 2 Thione Chemistry

Integration with Materials Science for Functional Applications

The unique structural and electronic properties of 1,3-Dibenzylimidazolidine-2-thione make it a compelling candidate for the development of novel functional materials. Its future in materials science is poised to move beyond its current applications into more sophisticated systems.

One of the promising areas is in the creation of advanced coatings. The compound has already been identified as a component in silver-plated coatings to prevent tarnishing. Future research will likely focus on optimizing these properties and extending them to other metallic surfaces, potentially leading to the development of superior anti-corrosion and protective layers for electronics and industrial components.

Furthermore, the chiral nature of this compound and its derivatives positions them as valuable ligands in asymmetric catalysis. nih.gov The development of heterogeneous catalysts, where the thione is immobilized on a solid support such as a polymer or silica, could lead to highly efficient and recyclable catalytic systems for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

The incorporation of this compound into polymer matrices to form functional nanocomposites is another exciting frontier. Research into how the thione moiety interacts with different polymer backbones and inorganic nanoparticles could yield materials with enhanced thermal stability, mechanical strength, or even novel optical and electronic properties.

Advancements in Sustainable and Green Synthesis Methodologies

The traditional synthesis of this compound involves the reaction of N,N'-dibenzylethylenediamine with carbon disulfide in the presence of a base like potassium hydroxide (B78521) in methanol (B129727). nih.gov While effective, this method relies on volatile organic solvents and can generate hazardous byproducts. The future of its synthesis lies in the adoption of green and sustainable chemistry principles.

Microwave-assisted organic synthesis (MAOS) presents a significant opportunity to improve the synthesis of this compound and its derivatives. nih.govnih.govclockss.orgresearchgate.net This technique can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions, thereby minimizing waste. The application of microwave irradiation to the reaction of N,N'-dibenzylethylenediamine and carbon disulfide could lead to a more energy-efficient and environmentally benign process.

The use of alternative and green solvents is another key area of advancement. Ionic liquids, with their low vapor pressure and high thermal stability, have been shown to be effective media for the synthesis of various heterocyclic thiones. researchgate.net Exploring the synthesis of this compound in ionic liquids could eliminate the need for volatile organic solvents. Similarly, deep eutectic solvents (DES) and even water, under the right conditions, are being investigated as green reaction media for related compounds.

Catalytic approaches using nanoparticles are also gaining traction. For instance, aluminum ferrite (B1171679) nanoparticles have been used as an efficient and reusable catalyst for the synthesis of dihydropyrimidin-2(1H)-thiones in glycerol, a biodegradable solvent. researchgate.net Adapting such catalytic systems for the synthesis of this compound could offer a highly sustainable and efficient manufacturing route.

Table 1: Comparison of Conventional and Potential Green Synthesis Methodologies

| Parameter | Conventional Synthesis | Potential Green Methodologies |

| Solvent | Methanol | Ionic Liquids, Deep Eutectic Solvents, Water, Glycerol, Solvent-free |

| Energy Source | Conventional Heating | Microwave Irradiation |

| Catalyst | Stoichiometric Base (KOH) | Reusable Nanoparticle Catalysts |

| Reaction Time | Hours | Minutes to Hours |

| Waste Generation | Moderate to High | Low to Moderate |

Refinement of Computational Models for Predictive Chemistry

Computational chemistry is set to play an increasingly vital role in accelerating the discovery and development of new applications for this compound. By refining computational models, researchers can predict the properties and reactivity of this compound and its derivatives with greater accuracy, thereby guiding experimental work more efficiently.

Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF) are powerful tools for investigating the electronic structure, molecular geometry, and spectroscopic properties of molecules. researchgate.net For instance, a theoretical study on the related 1,3-Dibenzoylimidazolidine-2-thione (B1248489) utilized these methods to analyze its vibrational frequencies and electronic spectra. researchgate.net Similar in-depth computational studies on this compound will provide a deeper understanding of its fundamental properties. This includes predicting its behavior in different chemical environments and its potential for forming stable complexes with various metals.

Future research will likely focus on developing more sophisticated computational models that can accurately predict the outcomes of reactions involving this compound. This includes predicting its efficacy as a ligand in catalytic cycles and understanding the mechanisms of its potential biological activities. For example, computational docking studies could be employed to predict the binding affinity of this compound derivatives with specific biological targets, such as enzymes or receptors.

Moreover, the refinement of models to predict the properties of materials incorporating this compound is a key research horizon. For example, molecular dynamics simulations could be used to understand the interface between this compound-based coatings and metal surfaces, leading to the design of more durable and effective anti-tarnishing agents.

Table 2: Application of Computational Models in this compound Research

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic Structure Analysis | HOMO/LUMO energies, band gap, charge distribution, reactivity indices. mdpi.comnih.govresearchgate.netnih.gov |

| Hartree-Fock (HF) | Molecular Geometry Optimization | Bond lengths, bond angles, dihedral angles. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | UV-Vis absorption and emission spectra. |

| Molecular Docking | Bioactivity Screening | Binding affinity and mode of interaction with biological targets. |

| Molecular Dynamics (MD) | Materials Science | Interfacial interactions, conformational changes in polymers. |

Exploration of Unprecedented Reactivity and Catalytic Pathways

The exploration of novel reactions and catalytic applications of this compound is a fertile ground for future research. The thione group is a versatile functional group that can participate in a wide range of chemical transformations, opening doors to new synthetic methodologies and applications.

The use of this compound as a precursor to N-heterocyclic carbenes (NHCs) is an area of significant potential. While the thione itself is a stable compound, it can be converted to the corresponding NHC, which are powerful organocatalysts and ligands for transition metals. The development of efficient methods for this conversion will unlock a vast array of catalytic applications.

Furthermore, the sulfur atom in the thione group can act as a nucleophile or be involved in oxidative and reductive processes. The desulfurization of this compound could be a route to other interesting heterocyclic systems. Conversely, its oxidation could lead to sulfoxides and sulfones with potentially new chemical and biological properties.

Inspired by the activity of related thiazolidine-2-thione derivatives, which have shown promise as inhibitors of bacterial virulence factors like the type III secretion system, future research could explore the potential of this compound in the development of novel antimicrobial agents. nih.gov Its unique structure could be a scaffold for the design of compounds that disrupt bacterial communication or pathogenesis without promoting resistance.

The exploration of multicomponent reactions involving this compound is another promising avenue. These reactions, where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. Designing novel multicomponent reactions that incorporate the this compound scaffold could lead to the rapid synthesis of diverse libraries of compounds for high-throughput screening in drug discovery and materials science.

Q & A

Q. What experimental methods are most reliable for determining the molecular and crystal structure of 1,3-dibenzylimidazolidine-2-thione?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include R-factors (e.g., R = 0.070, wR = 0.170) and data-to-parameter ratios (e.g., 16.2), which validate refinement quality . For dynamic structural analysis, complement XRD with NMR (1H, 13C, and 2D techniques like COSY and HMBC) to confirm tautomerism or conformational flexibility in solution .

Q. How can researchers optimize the synthesis of this compound given challenges in harsh reaction conditions?

Traditional routes involve cyclization of N,N′-disubstituted thioureas with carbonyl compounds or reactions with isothiocyanates. To mitigate harsh conditions, explore microwave-assisted synthesis or catalytic methods to reduce reaction time and improve yield. Ensure rigorous purification via recrystallization, as impurities can distort XRD data .

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR spectroscopy : Identify thione (C=S) stretches near 1200–1250 cm⁻¹ and hydrogen-bonding interactions (e.g., N–H⋯S).

- NMR : Use 1H NMR to detect benzyl protons (δ ~4.5–5.0 ppm) and 13C NMR for thiocarbonyl signals (δ ~180–190 ppm). 2D NMR (e.g., NOESY) resolves spatial proximity of substituents .

Advanced Research Questions

Q. How do supramolecular interactions (e.g., π–π stacking, hydrogen bonding) influence the crystal packing of this compound?

The twisted imidazolidine ring facilitates slip-stacked π–π interactions between benzyl groups (centroid distances ~3.8–4.2 Å). Intermolecular hydrogen bonds (e.g., N–H⋯S and C–H⋯π) stabilize layered or chain-like architectures. Analyze these via Hirshfeld surfaces or CrystalExplorer to predict solubility and stability .

Q. How can researchers resolve contradictions between XRD and spectroscopic data for this compound?

Discrepancies may arise from dynamic behavior (e.g., ring puckering) in solution vs. static crystal structures. Perform variable-temperature NMR or DFT calculations to model conformational energy barriers. Cross-validate with Raman spectroscopy to confirm solid-state vs. solution-phase conformers .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

Design assays targeting reported activities (antimicrobial, antitumor):

- Microbial assays : Use disk diffusion or MIC (minimum inhibitory concentration) tests against Gram-positive/negative strains.

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with thiourea derivatives as positive controls. Correlate activity with substituent electronic effects using Hammett plots .

Q. How can the imidazolidine-2-thione scaffold be tailored for asymmetric catalysis or chiral recognition?

Introduce chiral auxiliaries (e.g., enantiopure benzyl groups) or coordinate transition metals (e.g., Pd, Cu) to the thiocarbonyl and amine sites. Test catalytic efficiency in asymmetric aldol or Henry reactions. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.